molecular formula C30H20N6O6 B11563643 2,4-Bis[4-(4-nitrobenzamido)phenyl]pyrimidine

2,4-Bis[4-(4-nitrobenzamido)phenyl]pyrimidine

Cat. No.: B11563643
M. Wt: 560.5 g/mol
InChI Key: IQCAUPXMVUIIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-NITRO-N-(4-{2-[4-(4-NITROBENZAMIDO)PHENYL]PYRIMIDIN-4-YL}PHENYL)BENZAMIDE is a complex organic compound with a molecular formula of C20H14N4O6. It is characterized by the presence of multiple nitro groups and benzamide functionalities, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N-(4-{2-[4-(4-NITROBENZAMIDO)PHENYL]PYRIMIDIN-4-YL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the nitration of benzene derivatives to introduce nitro groups. Subsequent steps involve the formation of amide bonds through reactions with benzoyl chloride and amines. The final product is obtained through purification techniques such as recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amide formation reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N-(4-{2-[4-(4-NITROBENZAMIDO)PHENYL]PYRIMIDIN-4-YL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: Reduction of nitro groups can yield amines or hydroxylamines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted benzamides or pyrimidines.

Scientific Research Applications

4-NITRO-N-(4-{2-[4-(4-NITROBENZAMIDO)PHENYL]PYRIMIDIN-4-YL}PHENYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-NITRO-N-(4-{2-[4-(4-NITROBENZAMIDO)PHENYL]PYRIMIDIN-4-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The benzamide moiety can interact with proteins, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-NITRO-N-(2-((4-NITROBENZOYL)AMINO)PHENYL)BENZAMIDE
  • 4-NITRO-N-(4-((4-NITROBENZOYL)AMINO)PHENYL)BENZAMIDE
  • 2-NITRO-N-(4-((2-NITROBENZOYL)AMINO)PHENYL)BENZAMIDE

Uniqueness

4-NITRO-N-(4-{2-[4-(4-NITROBENZAMIDO)PHENYL]PYRIMIDIN-4-YL}PHENYL)BENZAMIDE is unique due to its complex structure, which includes multiple nitro groups and a pyrimidine ring. This complexity allows for diverse chemical reactivity and potential biological activities, distinguishing it from simpler nitrobenzamide derivatives.

Properties

Molecular Formula

C30H20N6O6

Molecular Weight

560.5 g/mol

IUPAC Name

4-nitro-N-[4-[2-[4-[(4-nitrobenzoyl)amino]phenyl]pyrimidin-4-yl]phenyl]benzamide

InChI

InChI=1S/C30H20N6O6/c37-29(21-5-13-25(14-6-21)35(39)40)32-23-9-1-19(2-10-23)27-17-18-31-28(34-27)20-3-11-24(12-4-20)33-30(38)22-7-15-26(16-8-22)36(41)42/h1-18H,(H,32,37)(H,33,38)

InChI Key

IQCAUPXMVUIIPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.